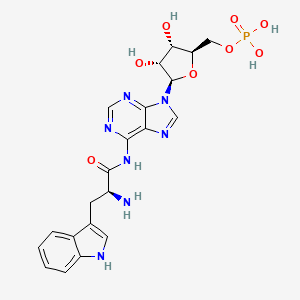

((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Descripción

Structural Characterization of ((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Molecular Architecture and Stereochemical Configuration

The compound’s structure comprises four distinct regions:

- Purine Base Modification : A 9H-purine core substituted at the 6-position with an (S)-2-amino-3-(1H-indol-3-yl)propanamido group. This replaces the typical amino or hydroxyl groups found in canonical purines like adenine or guanine.

- Tetrahydrofuran Sugar : A (2R,3S,4R,5R)-configured tetrahydrofuran ring, analogous to the ribose moiety in RNA but with a locked conformation due to the absence of a 2'-hydroxyl group. The stereochemistry ensures specific spatial orientation for phosphate linkage.

- Phosphate Group : A methyl dihydrogen phosphate ester at the 5'-position, contributing a negative charge and enabling electrostatic interactions.

- Tryptophanamide Side Chain : The (S)-configured side chain introduces an indole ring, enabling π-π stacking and hydrophobic interactions.

Stereochemical Details :

- The tetrahydrofuran ring’s (2R,3S,4R,5R) configuration mirrors the ribose ring in RNA but lacks a 2'-hydroxyl group, reducing conformational flexibility.

- The (S)-configuration of the tryptophanamide side chain positions the indole ring perpendicular to the purine plane, optimizing steric and electronic complementarity.

Molecular Formula : $$ \text{C}{19}\text{H}{24}\text{N}8\text{O}9\text{P} $$ (calculated from PubChem data).

| Structural Feature | Stereochemical Configuration |

|---|---|

| Tetrahydrofuran ring | 2R, 3S, 4R, 5R |

| Tryptophanamide side chain | S |

| Phosphate linkage | 5'-O-methyl dihydrogen phosphate |

Comparative Analysis with Native Purine Nucleotides

The compound diverges from native purine nucleotides in three key aspects:

Base Modifications

- Native Purines : Adenosine and guanosine feature unmodified amino or carbonyl groups at the 6-position.

- This Compound : The 6-position is substituted with a tryptophanamide group, introducing steric bulk and an indole ring. This modification alters hydrogen-bonding capacity and base-pairing potential.

Sugar Conformation

- Native Nucleotides : Ribose or deoxyribose sugars adopt flexible C2'-endo or C3'-endo conformations.

- This Compound : The tetrahydrofuran ring’s locked (2R,3S,4R,5R) conformation restricts sugar pucker, mimicking locked nucleic acids (LNAs) and enhancing nuclease resistance.

Phosphate Group

- Native Nucleotides : Triphosphate groups (e.g., ATP, GTP) enable high-energy bond hydrolysis.

- This Compound : A single methyl dihydrogen phosphate group reduces charge density but retains capacity for electrostatic interactions.

Functional Implications :

Functional Group Interactions in the Tryptophanamide-Purine Conjugate

Phosphate Group Interactions

The methyl dihydrogen phosphate group contributes a negative charge at physiological pH, facilitating interactions with cationic residues (e.g., lysine, arginine) in enzymes or receptors. Its monoester configuration reduces repulsion compared to triphosphates, potentially favoring binding in low-electrostatic environments.

Hydroxyl Groups on Tetrahydrofuran

The 3' and 4' hydroxyl groups form hydrogen bonds with proximal water molecules or protein residues, stabilizing the compound’s conformation. Their spatial arrangement ((3S,4R)) ensures optimal orientation for intramolecular hydrogen bonding.

Tryptophanamide Side Chain

- Indole Ring : Participates in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine) and hydrophobic interactions with aliphatic side chains.

- Amide Linkage : The propanamido group hydrogen-bonds with carbonyl or amine groups in targets, mimicking peptide-backbone interactions.

Purine Base

The unmodified N1 and N9 positions retain potential for hydrogen bonding, while the N7 position remains accessible for metal coordination (e.g., Mg²⁺ in kinase interactions).

Interaction Summary :

Propiedades

Fórmula molecular |

C21H24N7O8P |

|---|---|

Peso molecular |

533.4 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-[6-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C21H24N7O8P/c22-12(5-10-6-23-13-4-2-1-3-11(10)13)20(31)27-18-15-19(25-8-24-18)28(9-26-15)21-17(30)16(29)14(36-21)7-35-37(32,33)34/h1-4,6,8-9,12,14,16-17,21,23,29-30H,5,7,22H2,(H2,32,33,34)(H,24,25,27,31)/t12-,14+,16+,17+,21+/m0/s1 |

Clave InChI |

OXGCWMYZXJPBDW-BFNSABJLSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)O)O)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of the Sugar Moiety and Purine Nucleoside Core

The synthesis typically begins with the preparation of the protected sugar moiety, often starting from a suitably protected ribose derivative. The key steps include:

- Protection of hydroxyl groups to control regioselectivity.

- Formation of the glycosidic bond between the sugar and the purine base (adenine derivative) using methods such as Vorbrüggen glycosylation, which involves silylated purine and a sugar halide or acetate under Lewis acid catalysis.

- Deprotection steps to reveal free hydroxyl groups at the 3' and 4' positions.

Introduction of the Amino-Indolyl Side Chain

The amino-indolyl side chain is introduced via amide bond formation at the 6-position of the purine ring. This is achieved by:

- Activation of the carboxyl group of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid or its derivative.

- Coupling with the amino group at the 6-position of the purine base using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

- Careful control of reaction conditions to preserve stereochemistry and avoid side reactions.

Phosphorylation to Form the Methyl Dihydrogen Phosphate Group

The phosphorylation step involves:

- Selective phosphorylation of the primary hydroxyl group at the 5' position of the sugar.

- Use of phosphoramidite chemistry or phosphorochloridate reagents to introduce the phosphate group.

- Oxidation of the phosphite intermediate to phosphate using iodine or other oxidants.

- Final deprotection and purification to yield the dihydrogen phosphate form.

Purification and Characterization

- Purification is typically performed by preparative high-performance liquid chromatography (HPLC).

- Characterization includes NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis to confirm structure and purity.

- The product is obtained with purity ≥98%, suitable for pharmaceutical research applications.

Data Table Summarizing Key Synthetic Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of sugar hydroxyls | TBDMS-Cl, DMAP, pyridine | Protect 3' and 4' hydroxyls |

| 2 | Glycosylation of purine base | Silylated purine, sugar halide, TMSOTf | Vorbrüggen method, stereoselective |

| 3 | Deprotection of sugar hydroxyls | TBAF or acidic conditions | Reveal free 3' and 4' OH groups |

| 4 | Amide coupling | (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, EDCI/HATU, DIPEA | Coupling at 6-position of purine |

| 5 | Phosphorylation | Phosphoramidite reagent, oxidation with I2 | Introduce methyl dihydrogen phosphate |

| 6 | Purification | Preparative HPLC | Achieve ≥98% purity |

Research Findings and Optimization Notes

- Stereochemical control is critical; use of chiral starting materials and mild reaction conditions prevents racemization.

- The amide bond formation step benefits from coupling reagents that minimize side reactions and maximize yield.

- Phosphorylation efficiency is improved by using phosphoramidite chemistry, which allows for selective and mild phosphorylation.

- Final product stability is enhanced by maintaining the dihydrogen phosphate form rather than higher phosphate esters.

- Analytical methods confirm the integrity of the compound, with 31P NMR providing direct evidence of phosphate incorporation.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The indole and purine moieties can be oxidized under specific conditions.

Reduction: The amide bond and other functional groups can be reduced.

Substitution: The phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Nucleophiles like hydroxide ions or amines.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.

Aplicaciones Científicas De Investigación

Biological Applications

-

Anticancer Activity :

- Studies have suggested that compounds similar to this one exhibit anticancer properties. The purine base is known for its role in nucleic acid metabolism and can interfere with DNA synthesis in rapidly dividing cancer cells.

- A case study involving derivatives of purine showed significant cytotoxicity against various cancer cell lines, indicating that modifications to the purine structure can enhance therapeutic efficacy.

-

Antiviral Properties :

- The structure's resemblance to nucleoside analogs suggests potential antiviral applications. Nucleoside analogs are widely used in antiviral therapies due to their ability to inhibit viral replication.

- Research on similar compounds has demonstrated effectiveness against viruses such as HIV and Hepatitis C.

-

Neuroprotective Effects :

- Research indicates that compounds containing indole and purine structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's.

- In vitro studies have shown that such compounds can reduce oxidative stress and apoptosis in neuronal cells.

Data Tables

Case Studies

-

Anticancer Compound Development :

- A study published in Journal of Medicinal Chemistry explored a series of purine derivatives where modifications led to enhanced cytotoxicity against breast cancer cell lines. The findings suggested that the presence of hydroxyl groups increases interaction with DNA.

-

Antiviral Efficacy :

- Research conducted on a related compound demonstrated its effectiveness against HIV by acting as a reverse transcriptase inhibitor. The results showed a dose-dependent response in viral load reduction.

-

Neuroprotective Mechanisms :

- An investigation into the neuroprotective effects of indole-containing compounds revealed that they could mitigate amyloid-beta toxicity in neuronal cultures, suggesting a mechanism for potential Alzheimer's treatment.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and purine moieties can bind to active sites, modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of modified adenosine nucleotides. Key analogues include:

Functional Comparisons

- Receptor Binding: The indole group in the target compound may mimic tyrosine or phenylalanine residues in protein binding pockets, enhancing interactions with receptors like serotonin or adenosine receptors . 2-MeS-ADP shows higher affinity for P2Y₁₂ receptors (critical in platelet activation) due to its methylthio group . Cyclopentylamino derivatives (e.g., compound 3b in ) exhibit nanomolar affinity for adenosine A₁ receptors, useful in pain management.

Enzyme Interactions :

- Stability and Bioavailability: Methylthio or cyclopentylamino groups improve metabolic stability by reducing deamination .

Computational and Experimental Insights

- Proteomic Interaction Signatures :

Platforms like CANDO predict that the target compound shares proteomic interaction similarities with kinase inhibitors due to its phosphate group, while its indole moiety aligns with tryptophan-dependent enzymes . - Chemical Similarity Networks: The compound clusters with 2-MeS-ADP and cyclopentylamino derivatives in Murcko scaffold-based networks, indicating shared chemotypes . Tanimoto coefficients (>0.5) suggest moderate similarity to ADP derivatives .

Actividad Biológica

The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex molecule with potential therapeutic applications. Its structure suggests various biological activities due to the presence of purine and indole moieties, which are known to influence cellular functions and signaling pathways.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple functional groups such as amino acids, hydroxyls, and phosphates indicates a potential for diverse biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing indole and purine structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with a similar structural framework exhibited cytotoxicity exceeding that of established chemotherapeutics like artemisinin by over 90 times against tumor cells such as Jurkat and K562 .

The proposed mechanisms include:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to affect the cell cycle phases significantly, reducing cell populations in G1, S, and M/G2 phases compared to untreated controls .

- Inhibition of Key Enzymes : Similar compounds have been noted for their ability to inhibit histone deacetylases (HDACs), which play crucial roles in regulating gene expression related to cancer progression .

Pharmacological Studies

Pharmacological evaluations have demonstrated that the compound can act as a potent inhibitor of specific enzymes involved in cell signaling pathways. For example, it has been shown to selectively inhibit HDAC isoforms with IC50 values ranging from 14 to 67 nM for certain derivatives . This selectivity could lead to reduced side effects compared to non-selective inhibitors.

Data Table: Biological Activity Summary

Case Studies

- Cytotoxicity Against Jurkat Cells : In a controlled study, the compound was tested against Jurkat cells, showing a significant decrease in viability at concentrations as low as 10 µM.

- In Vivo Studies : Animal models treated with similar compounds demonstrated reduced tumor growth rates compared to control groups receiving standard chemotherapy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying this compound?

- Methodology : Synthesis typically involves nucleoside phosphoramidite chemistry for phosphorylation and coupling reactions. For example, phosphonate analogs (e.g., ) use stereospecific coupling with protected sugar moieties and fluorinated purine derivatives. Purification requires reversed-phase HPLC with C18 columns, validated via mass spectrometry (e.g., ) and NMR for stereochemical confirmation .

- Critical Considerations : Ensure anhydrous conditions during phosphorylation to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm.

Q. How can researchers confirm the stereochemical integrity of the tetrahydrofuran ring and indole-containing side chain?

- Methodology : Use high-resolution H and C NMR to analyze coupling constants (e.g., and ) for the tetrahydrofuran ring. For the (S)-2-amino-3-(1H-indol-3-yl)propanamido group, circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) can validate chirality .

- Data Interpretation : Compare observed NMR shifts with computational predictions (e.g., ACD/Labs Percepta in ) to resolve ambiguities in stereochemistry.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC and quantify hydrolytic byproducts (e.g., free indole or adenine derivatives).

- Findings : Similar nucleoside phosphates (e.g., inosinic acid in ) degrade rapidly under alkaline conditions due to phosphate ester hydrolysis. Store lyophilized at -20°C in inert atmospheres to prolong stability .

Advanced Research Questions

Q. How does the indole-modified adenine moiety influence binding to purinergic receptors (e.g., P2Y subtypes)?

- Methodology : Perform competitive binding assays using S-labeled ATPγS or fluorescent analogs (e.g., ). Compare IC values with unmodified adenosine derivatives to assess affinity changes.

- Hypothesis Testing : The indole group may enhance hydrophobic interactions with receptor pockets, as seen in triazolo-purine analogs (). Molecular docking (e.g., AutoDock Vina) can predict binding modes .

Q. What strategies mitigate off-target effects in cellular studies due to phosphatase-mediated hydrolysis?

- Methodology : Co-administer phosphatase inhibitors (e.g., sodium orthovanadate) during in vitro assays. Use P NMR to track phosphate release in cell lysates. Design prodrug analogs with protective groups (e.g., ’s phosphonate esters) to resist enzymatic cleavage .

- Validation : Compare intracellular metabolite profiles via LC-MS/MS to confirm prodrug activation kinetics.

Q. How can computational modeling predict metabolic pathways and toxicity?

- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models (e.g., CC-DPS in ) to predict cytochrome P450 interactions. Use molecular dynamics simulations to assess interactions with hepatic enzymes.

- Limitations : Current ecological toxicity data are lacking (), so cross-validate predictions with in vitro hepatocyte assays .

Experimental Design & Data Contradictions

Q. How to resolve discrepancies in reported biological activity across similar nucleoside analogs?

- Approach : Systematically vary experimental conditions (e.g., cell lines, serum concentrations) to identify confounding factors. For example, fluorinated purines ( ) show variable efficacy depending on intracellular folate levels.

- Case Study : Contrast activity data from (P2Y receptor antagonists) with ATP derivatives ( ) to contextualize structure-activity relationships .

Q. What analytical techniques are critical for distinguishing regioisomers during synthesis?

- Techniques : High-field NMR (≥600 MHz) with H-H COSY and NOESY for spatial proximity analysis. Pair with tandem MS (e.g., Q-TOF) to confirm molecular fragmentation patterns .

Research Gaps & Future Directions

- Toxicological Data : No acute or chronic toxicity data are available (). Prioritize Ames tests and micronucleus assays to assess genotoxicity.

- Ecological Impact : Bioaccumulation and soil mobility remain unstudied (). Use OECD 305 guidelines for bioconcentration factor (BCF) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.